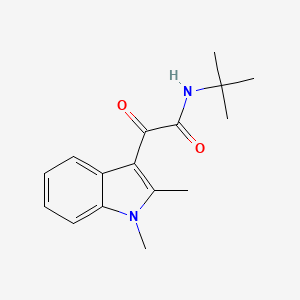
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Properties
- A study outlined a microwave-assisted method for synthesizing novel coumarin derivatives containing cyanopyridine and furan, demonstrating significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017).
Chemical Structure and Crystallography
- The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was determined, providing insights into its molecular configuration and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and drug design (Subhadramma et al., 2015).
Synthesis Methodologies
- Research on heteroaromatic decarboxylative Claisen rearrangement reactions, including furan-2-ylmethyl derivatives, has expanded the toolbox for synthesizing complex heteroaromatic compounds, which could be applied in pharmaceutical synthesis and organic material development (Craig et al., 2005).
Biological Activity and Applications
- Synthesis and characterization of new thiazolidinones containing coumarin moieties, including structures related to N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, have shown promising antibacterial and antioxidant activities. This suggests their potential application in developing new therapeutic agents (Hamdi et al., 2012).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11-4-5-14-12(9-17(20)22-15(14)7-11)8-16(19)18-10-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMMMYCNLNUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)


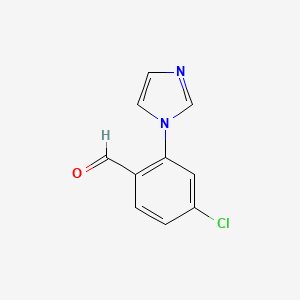
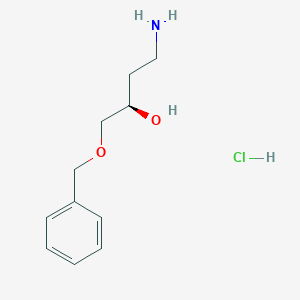
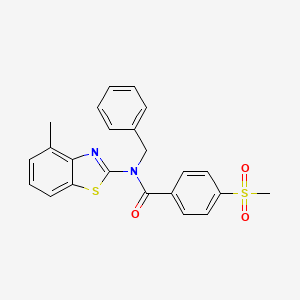
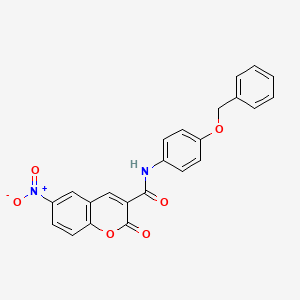
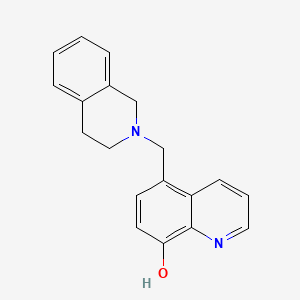
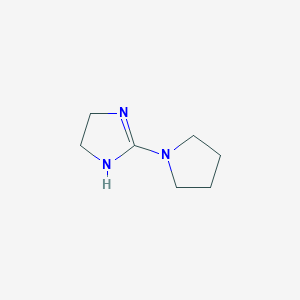
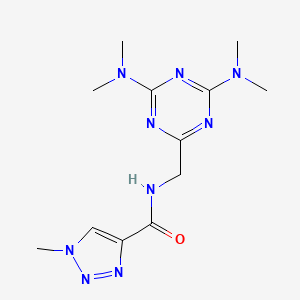
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
